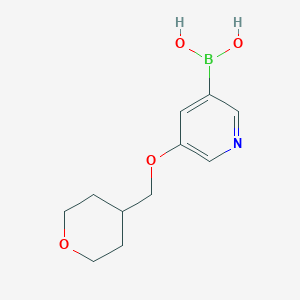
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a boronic acid group and a tetrahydro-2H-pyran-4-ylmethoxy group, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and tetrahydro-2H-pyran-4-ylmethanol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of tetrahydro-2H-pyran-4-ylmethanol using a suitable protecting group, followed by its reaction with 3-bromopyridine under basic conditions to form the intermediate compound.
Borylation: The intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid group to the pyridine ring.
Deprotection: Finally, the protecting group is removed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Potassium carbonate, sodium hydroxide for various reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The compound’s molecular targets and pathways depend on its specific application, such as inhibiting enzymes involved in metabolic pathways or acting as a ligand in receptor-mediated processes.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura cross-coupling reactions.
(4-(Hydroxymethyl)phenyl)boronic Acid: Similar in structure but with a hydroxymethyl group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.
Uniqueness
(5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the tetrahydro-2H-pyran-4-ylmethoxy group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C11H16BNO4 |
|---|---|
分子量 |
237.06 g/mol |
IUPAC 名称 |
[5-(oxan-4-ylmethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c14-12(15)10-5-11(7-13-6-10)17-8-9-1-3-16-4-2-9/h5-7,9,14-15H,1-4,8H2 |
InChI 键 |
XUFZRZPIQGUXPB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1)OCC2CCOCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















